molecular formula C21H20N2O3S B5814780 N'-[3-(benzyloxy)benzylidene]-4-methylbenzenesulfonohydrazide CAS No. 344943-75-5

N'-[3-(benzyloxy)benzylidene]-4-methylbenzenesulfonohydrazide

Cat. No. B5814780
CAS RN: 344943-75-5
M. Wt: 380.5 g/mol
InChI Key: BZRGDCIOTGBBMF-PXLXIMEGSA-N
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Description

N'-[3-(benzyloxy)benzylidene]-4-methylbenzenesulfonohydrazide, also known as BBMSH, is a sulfonohydrazide compound that has gained significant attention in the scientific community due to its potential applications in various fields. BBMSH is a yellow crystalline solid that is soluble in organic solvents and has a molecular formula of C21H20N2O3S.

Mechanism of Action

The mechanism of action of N'-[3-(benzyloxy)benzylidene]-4-methylbenzenesulfonohydrazide is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division and proliferation. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its antitumor activity.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and disruption of mitochondrial membrane potential. This compound has also been shown to inhibit the migration and invasion of cancer cells, suggesting a potential role in metastasis prevention.

Advantages and Limitations for Lab Experiments

N'-[3-(benzyloxy)benzylidene]-4-methylbenzenesulfonohydrazide has several advantages for lab experiments, including its high solubility in organic solvents and its ability to selectively target cancer cells. However, this compound also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research involving N'-[3-(benzyloxy)benzylidene]-4-methylbenzenesulfonohydrazide. One area of interest is the development of new anticancer drugs based on this compound or its derivatives. Another area of interest is the investigation of this compound's potential applications in other fields, such as material science and catalysis. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity.

Synthesis Methods

N'-[3-(benzyloxy)benzylidene]-4-methylbenzenesulfonohydrazide can be synthesized through a multi-step reaction process involving the condensation of 3-(benzyloxy)benzaldehyde and 4-methylbenzenesulfonylhydrazide in the presence of a base catalyst. The resulting intermediate is then subjected to cyclization and deprotection steps to yield the final product.

Scientific Research Applications

N'-[3-(benzyloxy)benzylidene]-4-methylbenzenesulfonohydrazide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, this compound has been shown to exhibit potent antitumor activity against various cancer cell lines, making it a promising candidate for the development of new anticancer drugs. This compound has also been investigated for its potential use as a photosensitizer in photodynamic therapy, which involves the use of light to activate a photosensitizing agent to selectively kill cancer cells.

properties

IUPAC Name

4-methyl-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S/c1-17-10-12-21(13-11-17)27(24,25)23-22-15-19-8-5-9-20(14-19)26-16-18-6-3-2-4-7-18/h2-15,23H,16H2,1H3/b22-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZRGDCIOTGBBMF-PXLXIMEGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=CC=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC(=CC=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

344943-75-5
Record name N'-(3-(BENZYLOXY)BENZYLIDENE)-4-METHYLBENZENESULFONOHYDRAZIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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